3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid biological activity
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid biological activity
An In-depth Technical Guide to the Biological Activity of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic Acid
Introduction
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid is a small molecule of significant interest in biomedical research. Structurally, it is a derivative of propanoic acid featuring a catechol (3,4-dihydroxyphenyl) group, a moiety well-known for its potent biological activities. This compound is identified as a human metabolite of Carbidopa, a peripherally acting DOPA decarboxylase inhibitor used clinically in combination with L-DOPA for the management of Parkinson's disease[1][2]. Its endogenous origin from a widely used pharmaceutical agent underscores the importance of understanding its distinct biological profile. This guide provides a comprehensive technical overview of its core biological activities, focusing on the underlying mechanisms, supporting experimental evidence from closely related analogs, and detailed protocols for its investigation.
Chemical and Physical Properties [1][3]
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | 3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid |
| Synonyms | alpha-Methyl-3,4-dihydroxyphenylpropionic acid |
| CAS Number | 53832-94-3 |
| Cellular Locations | Cytoplasm, Kidney, Liver |
Part 1: Potent Antioxidant and Radical Scavenging Activity
The primary and most well-established activity of compounds containing a catechol group is their antioxidant capacity. This function is critical for mitigating cellular damage caused by oxidative stress, a pathological process implicated in numerous chronic diseases.
Core Mechanisms of Antioxidant Action
The antioxidant strategy of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid is twofold, stemming directly from its catechol structure[4][5]:
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Direct Radical Scavenging: The two hydroxyl groups on the phenyl ring can readily donate hydrogen atoms to neutralize highly reactive oxygen species (ROS) and reactive nitrogen species (RNS). This process terminates damaging oxidative chain reactions. The resulting phenoxy radical is stabilized by resonance, rendering it significantly less reactive and preventing further propagation of oxidative damage[4].
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Metal Ion Chelation: The ortho-dihydroxy arrangement of the catechol group is an effective chelator of transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). By sequestering these ions, it prevents their participation in the Fenton and Haber-Weiss reactions, which generate the highly destructive hydroxyl radical (•OH), one of the most potent ROS in biological systems[4][5].
Emerging evidence from structurally similar compounds, such as Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP), suggests that these molecules can also bolster the endogenous antioxidant system. IDHP was found to protect vascular cells by increasing intracellular levels of glutathione (GSH), a critical cellular antioxidant, thereby alleviating cellular damage via the ROS/ferroptosis pathway[6].
Visualization: Mechanism of Radical Scavenging
Caption: Hydrogen donation from the catechol moiety to neutralize ROS.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay provides a reliable method to quantify the direct radical-scavenging capacity of a compound.
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow, which is measured spectrophotometrically.
Step-by-Step Methodology:
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Reagent Preparation:
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Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
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Prepare a stock solution of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid in methanol (e.g., 1 mg/mL).
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Prepare serial dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
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Ascorbic acid or Trolox should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of methanol to 100 µL of the sample dilution.
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-
Incubation and Measurement:
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Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
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-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100
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Plot the scavenging percentage against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
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Part 2: Modulation of Inflammatory Pathways
Chronic inflammation is a key driver of many diseases. The catechol structure is also associated with potent anti-inflammatory effects, primarily through the modulation of critical intracellular signaling cascades.
Core Mechanisms of Anti-inflammatory Action
Research on related phytochemicals indicates that 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid likely exerts anti-inflammatory effects by targeting foundational inflammatory pathways:
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Inhibition of the NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes. Catechol-containing compounds have been shown to inhibit this pathway by preventing the degradation of its inhibitor, IκB-α, thereby sequestering NF-κB in the cytoplasm[7][8].
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Suppression of Pro-inflammatory Mediators: By inhibiting NF-κB, the compound can downregulate the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6[9][10]. It can also suppress the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[7][11].
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Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, p38, and JNK) are also crucial for inflammatory responses. Similar compounds have been found to suppress the phosphorylation and activation of ERK and p38, further contributing to the reduction of inflammatory mediator production[7][12].
Visualization: Inhibition of the NF-κB Signaling Pathway
Caption: Inhibition of LPS-induced NF-κB activation.
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
Principle: This protocol uses the RAW 264.7 murine macrophage cell line to model an inflammatory response. LPS, a component of Gram-negative bacteria, is used to induce a strong inflammatory reaction, and the ability of the test compound to suppress this reaction is measured.
Step-by-Step Methodology:
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Cell Culture and Seeding:
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Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
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-
Compound Treatment:
-
Pre-treat the cells with various concentrations of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
First, perform a cell viability assay (e.g., MTT) to ensure the tested concentrations are non-toxic.
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-
Inflammatory Stimulation:
-
After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A non-stimulated control group should be included.
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-
Quantification of Inflammatory Mediators:
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Nitric Oxide (NO): Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess Reagent System according to the manufacturer's protocol.
-
Cytokines (TNF-α, IL-6): Collect the supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits.
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-
Data Analysis:
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Compare the levels of NO and cytokines in the compound-treated groups to the LPS-only stimulated group. A statistically significant reduction indicates anti-inflammatory activity.
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Part 3: Neuroprotective Potential
Given its status as a metabolite of a Parkinson's disease drug and the established role of oxidative stress and inflammation in neurodegeneration, the neuroprotective properties of this molecule are of high interest.
Core Mechanisms of Neuroprotection
Based on studies of analogous compounds, several neuroprotective mechanisms can be proposed:
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Upregulation of Neurotrophic Factors: A key mechanism for neuroprotection is the enhancement of endogenous survival signals. Methyl 3,4-dihydroxybenzoate (MDHB) was shown to protect photoreceptors in a mouse model of retinitis pigmentosa by increasing the expression of Brain-Derived Neurotrophic Factor (BDNF). This leads to the activation of its receptor, Tropomyosin receptor kinase B (TrkB), and downstream pro-survival signaling pathways[13].
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Activation of Pro-Survival Signaling: The activation of the BDNF-TrkB axis often leads to the stimulation of the PI3K/Akt pathway, a central cascade that promotes cell survival and inhibits apoptosis[14][15].
-
Induction of the Nrf2 Antioxidant Response: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes. Many phenolic phytochemicals exert their protective effects by activating the Nrf2 pathway, thereby bolstering the cell's intrinsic defense against oxidative stress[12][14].
Visualization: BDNF-TrkB Pro-Survival Pathway
Caption: Neuroprotection via the BDNF-TrkB/PI3K-Akt signaling cascade.
Experimental Protocol: In Vitro Neuroprotection Assay
Principle: This protocol assesses the ability of the compound to protect neuronal cells from oxidative stress-induced cell death, a common model for neurodegenerative processes.
Step-by-Step Methodology:
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Cell Culture:
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Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a suitable medium like DMEM/F12 with 10% FBS.
-
Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to attach.
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Treatment and Induction of Injury:
-
Pre-treat the cells with different concentrations of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid for 24 hours.
-
After pre-treatment, expose the cells to an oxidative insult, such as hydrogen peroxide (H₂O₂; e.g., 100-200 µM), for another 24 hours.
-
Include control groups: untreated cells, cells treated with H₂O₂ only, and cells treated with the compound only.
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-
Assessment of Cell Viability:
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT solution and dissolve the formazan crystals by adding 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm.
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-
Data Analysis:
-
Express cell viability as a percentage relative to the untreated control group. A significant increase in viability in the compound + H₂O₂ group compared to the H₂O₂ only group indicates neuroprotective activity.
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Part 4: Regulation of Metabolic Homeostasis
Metabolic disorders like obesity and type 2 diabetes are growing public health concerns. Microbial metabolites of dietary polyphenols are emerging as important regulators of host metabolism.
Core Mechanisms of Metabolic Regulation
A study on the closely related metabolite, 3-(3',4'-dihydroxyphenyl)propanoic acid (DHPA), provides strong evidence for a role in metabolic regulation. The key findings suggest a mechanism that involves:
-
Modulation of Host Metabolism: In mice fed a high-fat diet (HFD), DHPA was found to alleviate obesity, improve insulin resistance, and regulate lipid metabolism[16].
-
Alteration of Metabolic Pathways: The anti-obesity effects were not linked to significant changes in the gut microbiome but rather to a significant alteration of the host's urine metabolome. Key metabolic pathways affected included the pentose phosphate pathway, the TCA cycle, and tyrosine metabolism[16]. This indicates that the compound directly influences host metabolic pathways to exert its beneficial effects.
Summary of In Vivo Metabolic Effects of DHPA [16]
| Parameter | High-Fat Diet (HFD) Control | HFD + DHPA | Outcome |
| Body Weight | Increased | Significantly Reduced | Anti-obesity effect |
| Fasting Blood Glucose | Elevated | Significantly Reduced | Improved glycemic control |
| Insulin Resistance (HOMA-IR) | Increased | Significantly Reduced | Enhanced insulin sensitivity |
| Hepatic Triglycerides (TG) | Elevated | Significantly Reduced | Ameliorated hepatic steatosis |
| Hepatic SOD Activity | Decreased | Significantly Increased | Reduced oxidative stress |
Experimental Protocol: In Vivo High-Fat Diet-Induced Obesity Model
Principle: This workflow outlines a standard animal model to investigate the effects of a test compound on diet-induced obesity and associated metabolic dysfunctions.
Step-by-Step Workflow:
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Animal Acclimatization: Acclimatize male C57BL/6J mice for one week with standard chow and water ad libitum.
-
Model Induction:
-
Divide mice into groups: Control (standard chow), HFD (e.g., 60% kcal from fat), and HFD + treatment groups receiving different doses of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid (administered via oral gavage or in drinking water).
-
Maintain the diets and treatments for 12-16 weeks.
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-
Monitoring:
-
Monitor body weight and food intake weekly.
-
Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) near the end of the study to assess glucose homeostasis and insulin sensitivity.
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-
Terminal Endpoint Analysis:
-
At the end of the study, collect blood samples to measure fasting glucose, insulin, and lipid profiles (triglycerides, cholesterol).
-
Harvest tissues, including the liver and adipose tissue.
-
Analyze liver tissue for lipid accumulation via histology (Oil Red O staining) and biochemical quantification of triglycerides.
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Visualization: In Vivo Experimental Workflow
Caption: Workflow for a high-fat diet-induced obesity mouse study.
Conclusion
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid emerges as a molecule with a compelling, multifaceted biological profile. Grounded in the well-established chemistry of its catechol moiety, it possesses potent antioxidant and anti-inflammatory properties. Evidence from closely related analogs strongly suggests significant potential in neuroprotection and the regulation of metabolic homeostasis. Its identity as a metabolite of the clinically important drug Carbidopa adds a layer of translational relevance, making it a prime candidate for further investigation in the context of neurodegenerative diseases, metabolic disorders, and conditions characterized by chronic inflammation and oxidative stress. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to rigorously evaluate and harness the therapeutic potential of this promising compound.
References
-
PubChem. (n.d.). 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Quan, J., et al. (2021). Microbial phenolic metabolites 3-(3',4'-dihydroxyphenyl)propanoic acid and 3',4'-dihydroxyphenylacetic acid prevent obesity in mice fed high-fat diet. ResearchGate. Retrieved from [Link]
-
Yahfoufi, N., et al. (2018). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Frontiers in Immunology, 9, 32. Retrieved from [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(10), 2261. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbidopa. Retrieved from [Link]
-
Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698. Retrieved from [Link]
-
Wang, Y., et al. (2024). Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate Alleviates Palmitic Acid-Induced Vascular Aging in HUVEC Cells through ROS/Ferroptosis Pathway. Molecules, 29(17), 4057. Retrieved from [Link]
-
Barabanov, M. A., et al. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. ResearchGate. Retrieved from [Link]
-
Gavan, A., et al. (2024). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. International Journal of Molecular Sciences, 25(11), 5988. Retrieved from [Link]
-
Li, H., et al. (2017). Neuroprotective effects of methyl 3,4 dihydroxybenzoate in a mouse model of retinitis pigmentosa. Experimental Eye Research, 164, 115-124. Retrieved from [Link]
-
Sanchez-Patan, F., et al. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular Nutrition & Food Research, 60(5), 981-991. Retrieved from [Link]
-
Singh, B., et al. (2021). Neuroprotective Role of Phytochemicals. Molecules, 26(21), 6499. Retrieved from [Link]
-
Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 868. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Kim, D., et al. (2021). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Journal of Pharmacology and Experimental Therapeutics, 377(3), 296-306. Retrieved from [Link]
-
Sochocka, M., et al. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. International Journal of Molecular Sciences, 24(13), 10582. Retrieved from [Link]
-
Lee, S. H., et al. (2012). Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. ResearchGate. Retrieved from [Link]
-
Sharma, C., et al. (2019). Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. Molecular Neurobiology, 56(3), 1795-1810. Retrieved from [Link]
-
Pisoschi, A. M., et al. (2021). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Pharmaceuticals, 14(5), 493. Retrieved from [Link]
-
Al-Harrasi, A., et al. (2022). Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. Molecules, 27(19), 6608. Retrieved from [Link]
-
Gencheva, A., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 25(13), 7244. Retrieved from [Link]
-
Gulcin, I., et al. (2011). Synthesis and Antioxidant Properties of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and Its Derivatives. ResearchGate. Retrieved from [Link]
-
Linko, A. M., et al. (2008). Urinary 3-(3,5-dihydroxyphenyl)-1-propanoic acid, an alkylresorcinol metabolite, is a potential biomarker of whole-grain intake in a U.S. population. The Journal of Nutrition, 138(10), 1957-1962. Retrieved from [Link]
-
Ponnampalam, E. N., et al. (2018). 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis. Journal of Cellular and Molecular Medicine, 22(12), 6241-6252. Retrieved from [Link]
Sources
- 1. 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid | C10H12O4 | CID 21563790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbidopa - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of methyl 3,4 dihydroxybenzoate in a mouse model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
